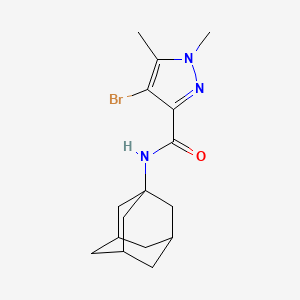
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that features an adamantyl group, a bromine atom, and a pyrazole ring The adamantyl group is known for its stability and lipophilicity, which can enhance the compound’s pharmacokinetic properties
Méthodes De Préparation
The synthesis of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-adamantylamine and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with 1-adamantylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Applications De Recherche Scientifique
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s adamantyl group enhances its stability and lipophilicity, making it a potential candidate for drug development.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other adamantyl-containing compounds such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
These compounds share the adamantyl group, which contributes to their stability and lipophilicity, but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C16H22BrN3O |
|---|---|
Poids moléculaire |
352.27 g/mol |
Nom IUPAC |
N-(1-adamantyl)-4-bromo-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22BrN3O/c1-9-13(17)14(19-20(9)2)15(21)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,18,21) |
Clé InChI |
KIPRJRGHJQBOKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930217.png)
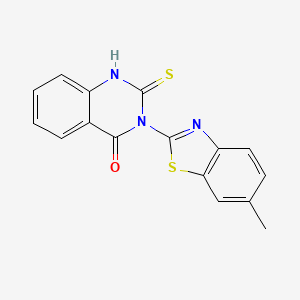

![5-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930231.png)
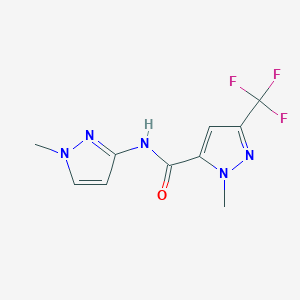
![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)
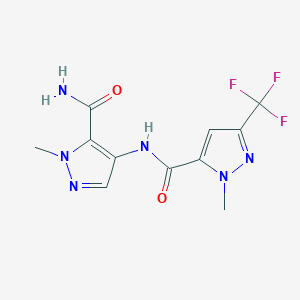
![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)
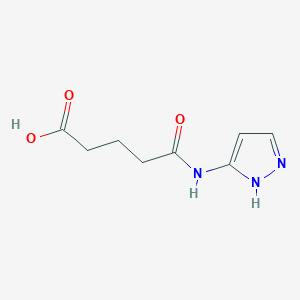
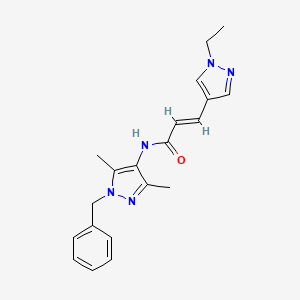
![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
